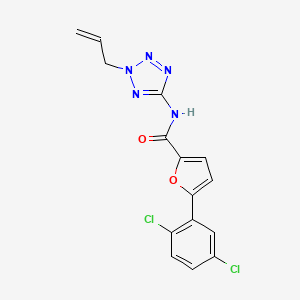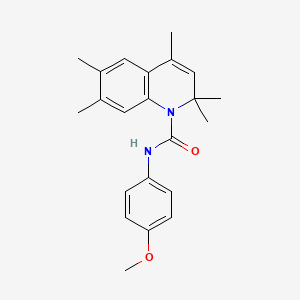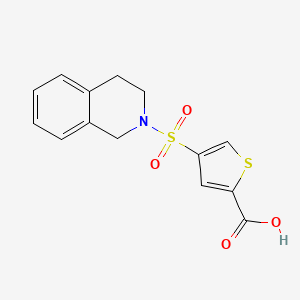![molecular formula C19H17N5O3S B4629702 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide
Vue d'ensemble
Description
The synthesis and study of complex organic compounds with potential biological activities have been a significant area of research in medicinal chemistry. Compounds containing pyrazole, quinazoline, and furan rings are of particular interest due to their diverse pharmacological properties. While the specific compound "5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide" has not been directly mentioned, related research on the synthesis and properties of compounds with similar structural features provides valuable insights.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves palladium-catalysed cyclisation or reactions with isocyanates to form complex structures with potential biological activity. For instance, the use of palladium oxide with potassium acetate in N,N-dimethylacetamide has been optimized for the high-yield synthesis of furo[3,2-c]quinolin-4(5H)-one derivatives, which shares a similar furan and quinazoline core with the target compound (Lindahl et al., 2006).
Molecular Structure Analysis
The structural analysis of related compounds is typically performed using NMR and mass spectrometry, providing detailed insights into the molecular framework and tautomeric forms that may exist. For example, detailed structure elucidation of designer drugs with highly substituted pyrazole skeletons demonstrates the complexity of analyzing such molecules (Girreser et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing pyrazole, quinazoline, and furan rings includes their potential to undergo various organic reactions, forming new derivatives with diverse biological activities. For example, reactions of anthranilamide with isocyanates leading to dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and related compounds highlight the synthetic versatility of these heterocyclic frameworks (Chern et al., 1988).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in various environments. While specific data on the compound is not available, studies on similar compounds provide a basis for predicting such properties.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical agents, stability under different conditions, and potential for forming derivatives, are essential for developing new pharmaceuticals. Research on similar compounds, like the synthesis and reaction of pyrazolo[3,4-b]quinolin-5-ones, provides insights into the chemical behavior of these complex molecules (Quiroga et al., 2001).
Applications De Recherche Scientifique
Antimicrobial Activity
Studies have demonstrated the synthesis of heterocyclic compounds with potential antimicrobial properties. For instance, substituted-6-methyl-1-thioxo-dihydrofuro[3,2-g]pyrimido[1,6-a]quinazolinones and related derivatives were synthesized and evaluated for their antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi. These compounds exhibited excellent growth inhibition, suggesting their potential as antimicrobial agents (Abu‐Hashem, 2018).
Synthesis Methods
Research into the synthesis of quinazoline derivatives has been extensive. For example, a new synthesis route for furo[3,2-c]quinolin-4(5H)-one was developed using palladium-catalysed cyclisation, which optimized the yield of the target compound. This methodological advancement could be relevant for synthesizing complex molecules like the one , highlighting the importance of efficient synthesis routes in medicinal chemistry research (Lindahl et al., 2006).
Cytotoxic Activity
Several studies have focused on the design and synthesis of carboxamide derivatives with significant cytotoxic activities against various cancer cell lines, indicating the potential of quinazolinone derivatives in cancer therapy. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity, with some compounds achieving IC50 values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).
Propriétés
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-11-9-12(2)23(21-11)10-13-7-8-16(27-13)17(25)22-24-18(26)14-5-3-4-6-15(14)20-19(24)28/h3-9H,10H2,1-2H3,(H,20,28)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGFNBVBICKDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)
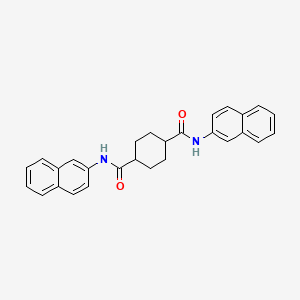
![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
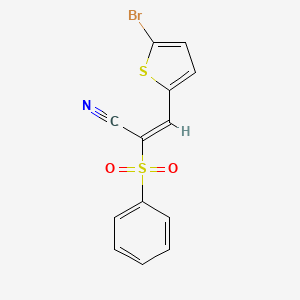
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)
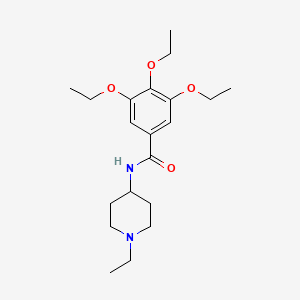
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)
